molecular formula C10H16 B1680474 Sabinene CAS No. 3387-41-5

Sabinene

Cat. No. B1680474
CAS RN: 3387-41-5
M. Wt: 136.23 g/mol
InChI Key: NDVASEGYNIMXJL-UHFFFAOYSA-N
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Description

Sabinene is a natural bicyclic monoterpene with the molecular formula C10H16 . It is isolated from the essential oils of a variety of plants including Marjoram, holm oak (Quercus ilex), and Norway spruce (Picea abies) . It has a strained ring system with a cyclopentane ring fused to a cyclopropane ring . Sabinene is one of the chemical compounds that contributes to the spiciness of black pepper and is a major constituent of carrot seed oil .


Synthesis Analysis

Microbial synthesis can be a promising route for sabinene production . In these studies, researchers have identified the general synthetic pathway of sabinene from simple intermediate metabolites . Sabinene synthases of different origins were also cloned and characterized . Additionally, heterologous systems of the model microbes Escherichia coli and Saccharomyces cerevisiae were constructed to produce sabinene .


Molecular Structure Analysis

Sabinene has a strained ring system with a cyclopentane ring fused to a cyclopropane ring . The molecular formula of Sabinene is C10H16 .


Chemical Reactions Analysis

The oxidation of sabinene by the hydroxyl radical (OH) and ozone (O3) was investigated under atmospherically relevant conditions . The rate coefficients of the reactions of sabinene with OH and with O3 were determined .


Physical And Chemical Properties Analysis

Sabinene has a molecular weight of 136.23 g/mol . It has a density of 0.842 g/mL at 25 °C .

Scientific Research Applications

Antioxidant and Sensory Enhancement in Food Products

Sabinene, as a monoterpene, has demonstrated significant antioxidant effects, contributing to the chemical and sensory stability of food products like roasted sunflower seeds. It inhibits the formation of oxidative deterioration compounds and undesirable off-flavors, preserving food quality effectively. This characteristic makes sabinene a potential natural alternative to synthetic antioxidants used in the food industry (Quiroga, Asensio, & Nepote, 2015).

Therapeutic Potential and Biological Activities

Sabinene exhibits a variety of biological activities, including antimicrobial, antioxidant, and cytoprotective effects. It has been identified to protect cells from oxidative stress and could be a valuable component in the development of treatments for various health conditions. Studies have also pointed out its potential antiangiogenic and angiostatic effects, supported by molecular docking studies, indicating a broad spectrum of therapeutic applications (Sharma et al., 2019), (Bansal, Gupta, & Sharma, 2018).

Oral Health Applications

In the realm of oral health, sabinene has been found to inhibit the growth and adherence of Streptococcus mutans, a primary bacterium involved in the development of dental caries. By affecting bacterial adhesion and biofilm formation, sabinene showcases potential as a natural ingredient in oral healthcare products (Park, Kim, Kim, & You, 2019).

Industrial Applications and Microbial Production

Sabinene's industrial relevance is notable, especially as a component in flavors, perfumes, and potentially as a precursor for advanced biofuels. The microbial synthesis of sabinene has been a subject of research, aiming to develop sustainable production methods using engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. This research is driving the exploration of sabinene's full potential in various industrial sectors (Cao et al., 2018).

Safety And Hazards

Sabinene is classified as a flammable liquid and vapour . It may be harmful if swallowed and enters airways . It causes skin irritation and may cause an allergic skin reaction .

Future Directions

The combination of traditional molecular biology with new genome and proteome analysis tools will provide a better view of sabinene biosynthesis and a greater potential of microbial production . This could be the starting point for further investigations aiming to find potential antibacterial components with a higher affinity .

properties

IUPAC Name

4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVASEGYNIMXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(=C)C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sabinen

CAS RN

3387-41-5
Record name Sabinene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3387-41-5
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Record name SABINENE
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Record name Thuj-4(10)-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39,600
Citations
Y Cao, H Zhang, H Liu, W Liu, R Zhang, M Xian… - Applied microbiology …, 2018 - Springer
… Microbial synthesis can be a promising route for sabinene production. In this review, we … for sabinene biosynthesis. Recent advances that have been made in production of sabinene by …
Number of citations: 45 link.springer.com
F Karp, R Croteau - Archives of biochemistry and biophysics, 1982 - Elsevier
… sabinene, but not a-thujene, blocked formation of the oxygenated derivatives from the labeled precursor. [10-3H]Sabinene … olefin sabinene was based on the observations that sabinene …
Number of citations: 60 www.sciencedirect.com
H Zhang, Q Liu, Y Cao, X Feng… - Microbial cell …, 2014 - microbialcellfactories.biomedcentral …
… study, sabinene was … sabinene synthase genes in an engineered Escherichia coli strain. Subsequently, the culture medium and process conditions were optimized to enhance sabinene …
FJ Espinosa-García, JH Langenheim - Biochemical systematics and …, 1991 - Elsevier
… sabinene and γ-terpinene. Three mixtures of different ratios were assayed keeping constant 0.25 mg of monoterpenes per ml air. Either acting singly or in mixtures sabinene … sabinene …
Number of citations: 53 www.sciencedirect.com
ML Wise, TJ Savage, E Katahira, R Croteau - Journal of Biological …, 1998 - ASBMB
Common sage (Salvia officinalis ) produces an extremely broad range of cyclic monoterpenes bearing diverse carbon skeletons, including members of thep -menthane (1,8-cineole), …
Number of citations: 302 www.jbc.org
EFF Matias, EF Alves, MKN Silva, VRA Carvalho… - Industrial Crops and …, 2016 - Elsevier
… activity of the oil, sabinene and sabinene hydrate against multidrug-… The MIC of essential oil, sabinene and sabinene hydrate … , essential oil, sabinene and sabinene hydrate showed …
Number of citations: 78 www.sciencedirect.com
J Novak, C Bitsch, J Langbehn, F Pank… - Biochemical Systematics …, 2000 - Elsevier
… the reaction from GPP to sabinene hydrate (Scheme 1). There it … sabinene hydrate, trans- and cis-sabinene hydrate, are produced in the fixed ratio of 1 : 10 by this one enzyme sabinene …
Number of citations: 136 www.sciencedirect.com
S Reichardt, H Budahn, D Lamprecht… - Horticulture …, 2020 - academic.oup.com
… 4 for sabinene, α-thujene, … sabinene, whereas DcTPS04 is a multiple-product terpene synthase producing α-terpineol as a major product and four additional products including sabinene…
Number of citations: 16 academic.oup.com
L Wang, L Wang - Physical Chemistry Chemical Physics, 2017 - pubs.rsc.org
… , sabinene has been found with abundant emission from many natural sources. In the atmosphere, sabinene … During the daytime, sabinene reacts mainly with OH and O 3 . The reaction …
Number of citations: 14 pubs.rsc.org
S Sharma, J Gupta, PK Prabhakar, P Gupta… - Assay and Drug …, 2019 - liebertpub.com
… with sabinene. In vitro activities of (+)-3-carene were repurposed for sabinene based on … In vitro studies demonstrated that sabinene is having antimicrobial activity and also showed …
Number of citations: 24 www.liebertpub.com

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